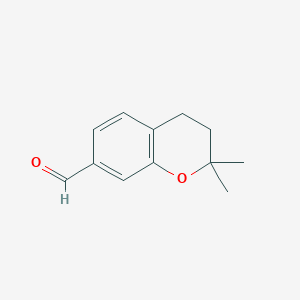
2,2-Dimethylchroman-7-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylchroman-7-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-7-carbaldehyde can be achieved through several methods. One efficient method involves the prenylation of phenols using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method is metal-free and can be performed in continuous flow, making it suitable for large-scale production . Another method involves the 1,3-dipolar cycloaddition reaction to prepare derivatives containing the chroman framework .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow chemistry, which allows for high efficiency, short reaction times, and simple product purification. This method is cost-effective and scalable, making it ideal for industrial applications .
化学反应分析
Types of Reactions: 2,2-Dimethylchroman-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed:
Oxidation: Formation of 2,2-Dimethylchroman-7-carboxylic acid.
Reduction: Formation of 2,2-Dimethylchroman-7-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the substituent used.
科学研究应用
2,2-Dimethylchroman-7-carbaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,2-Dimethylchroman-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can modulate various biological processes and pathways, making it a valuable tool in biochemical research .
相似化合物的比较
- 2,2-Dimethylchroman-4-one
- 2,2-Dimethylchroman-6-carbaldehyde
- 2,2-Dimethylchroman-7-methanol
Comparison: 2,2-Dimethylchroman-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct chemical reactivity and biological activity. Compared to 2,2-Dimethylchroman-4-one, which has a ketone group, the aldehyde group in this compound makes it more reactive towards nucleophiles. Similarly, 2,2-Dimethylchroman-7-methanol, with a hydroxyl group, exhibits different reactivity and biological properties compared to the aldehyde group .
属性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC 名称 |
2,2-dimethyl-3,4-dihydrochromene-7-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
YBOYSAPIYLFSMD-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC2=C(O1)C=C(C=C2)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



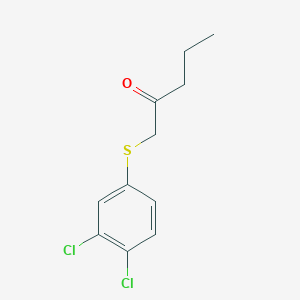

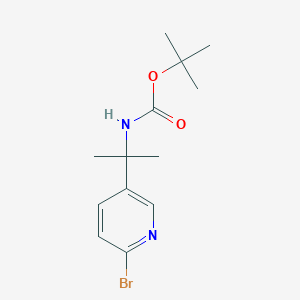
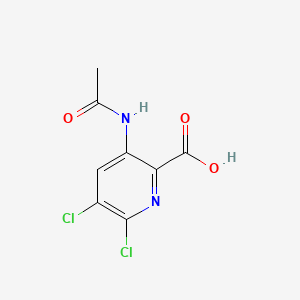
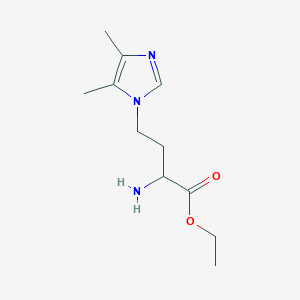
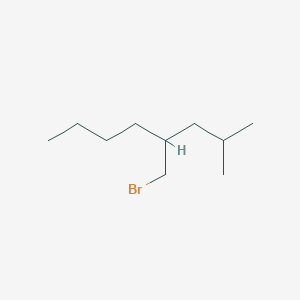
![3-Methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}pentanoic acid](/img/structure/B15302890.png)
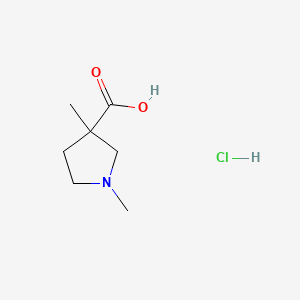
![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
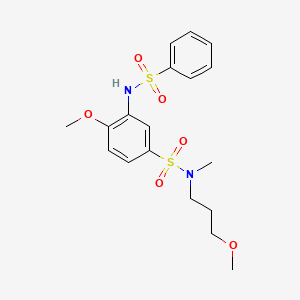
![Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B15302941.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
